SU-11752

Description

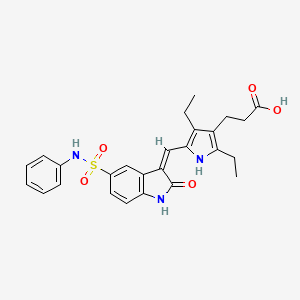

Structure

3D Structure

Properties

Molecular Formula |

C26H27N3O5S |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

3-[2,4-diethyl-5-[(Z)-[2-oxo-5-(phenylsulfamoyl)-1H-indol-3-ylidene]methyl]-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C26H27N3O5S/c1-3-18-19(11-13-25(30)31)22(4-2)27-24(18)15-21-20-14-17(10-12-23(20)28-26(21)32)35(33,34)29-16-8-6-5-7-9-16/h5-10,12,14-15,27,29H,3-4,11,13H2,1-2H3,(H,28,32)(H,30,31)/b21-15- |

InChI Key |

QUYIGDGKOSEELL-QNGOZBTKSA-N |

SMILES |

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |

Isomeric SMILES |

CCC1=C(NC(=C1CCC(=O)O)CC)/C=C\2/C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |

Canonical SMILES |

CCC1=C(NC(=C1CCC(=O)O)CC)C=C2C3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4)NC2=O |

Appearance |

Yellow solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SU11752; SU11752; SU11752. |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: SU-11752 Mechanism of Action

An extensive search for the compound "SU-11752" did not yield any specific information regarding its mechanism of action, preclinical or clinical studies, or associated signaling pathways. The identifier "this compound" does not correspond to a known drug or research compound in the publicly available scientific literature and clinical trial databases.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound" at this time.

For researchers, scientists, and drug development professionals interested in the mechanisms of action of novel therapeutics, it is recommended to:

-

Verify the Compound Identifier: Ensure that "this compound" is the correct and complete identifier for the compound of interest. Minor typographical errors can lead to unsuccessful searches.

-

Consult Proprietary Databases: If this compound is an internal discovery, relevant information will be located in the organization's proprietary databases.

-

Search for Related Compounds: If "this compound" belongs to a known class of compounds, searching for the mechanism of action of related molecules may provide some initial insights.

This guide will be updated if and when information regarding "this compound" becomes publicly available.

SU-11752: A Technical Guide to a Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-11752 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair.[1][2][3] Identified from a three-substituted indolin-2-ones library, this compound has demonstrated significant potential as a tool for cancer research and as a potential radiosensitizer in cancer therapy.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Concepts: DNA-PK and the NHEJ Pathway

DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. This complex plays a pivotal role in the NHEJ pathway, a major mechanism for repairing DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends, which then recruits and activates DNA-PKcs. Activated DNA-PKcs phosphorylates various downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends, ultimately restoring the integrity of the genome. Given its central role in DNA repair, inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like ionizing radiation.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of DNA-PK.[2][3] This means that it binds to the ATP-binding pocket of the DNA-PKcs enzyme, preventing the binding of ATP and subsequent phosphorylation of its substrates. By blocking the catalytic activity of DNA-PK, this compound effectively stalls the NHEJ pathway, leading to an accumulation of unrepaired DNA double-strand breaks. This inhibition of DNA repair ultimately results in increased sensitivity of cells to ionizing radiation.[1][2]

Quantitative Data

The inhibitory activity of this compound against DNA-PK has been quantified in various assays. The following table summarizes the key quantitative data available for this compound.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | DNA-PK | 0.13 µM | In vitro kinase assay | [3][4] |

| IC50 | PI3K p110γ | 1.1 µM | In vitro kinase assay | [3][4] |

Note: The more than 8-fold selectivity for DNA-PK over PI3K p110γ highlights the specificity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on the methodologies described in the primary literature.

In Vitro DNA-PK Kinase Assay

This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK in a cell-free system.

Materials:

-

Purified DNA-PK enzyme

-

p53-derived peptide substrate (EPPLSQEAFADLLKK)

-

[γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA)

-

Activating DNA (e.g., sonicated calf thymus DNA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, purified DNA-PK enzyme, the p53-derived peptide substrate, and activating DNA.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 10 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based DNA Double-Strand Break Repair Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to measure DNA double-strand breaks at the single-cell level and can be adapted to assess the effect of this compound on DNA repair.

Materials:

-

Human glioblastoma cell line (e.g., U373MG)

-

This compound

-

Ionizing radiation source (e.g., X-ray or gamma-ray source)

-

Low melting point agarose

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Neutral electrophoresis buffer (90 mM Tris-borate, 2 mM EDTA, pH 8.3)

-

DNA staining solution (e.g., SYBR Gold)

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Procedure:

-

Culture human glioblastoma cells to the desired confluency.

-

Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for 1 hour.

-

Expose the cells to a defined dose of ionizing radiation (e.g., 10 Gy) on ice to induce DNA double-strand breaks.

-

Allow the cells to repair the DNA damage by incubating them at 37°C for various time points (e.g., 0, 1, 2, 4 hours).

-

At each time point, harvest the cells and embed them in low melting point agarose on a microscope slide.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA.

-

Perform neutral gel electrophoresis to separate the fragmented DNA from the intact nuclear DNA. The fragmented DNA will migrate out of the nucleus, forming a "comet tail".

-

Stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and capture images.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using image analysis software. A decrease in the comet tail moment over time indicates DNA repair. Compare the repair kinetics in this compound-treated cells to the control cells.

Visualizations

DNA-PK Signaling in Non-Homologous End Joining (NHEJ)

Caption: The DNA-PK signaling pathway in NHEJ.

Mechanism of Action of this compound

Caption: this compound competitively inhibits ATP binding to DNA-PKcs.

Experimental Workflow for Comet Assay

Caption: Workflow for assessing DNA repair using the Comet Assay.

Conclusion

This compound is a valuable research tool for studying the intricacies of the DNA damage response, specifically the NHEJ pathway. Its selectivity for DNA-PK over other related kinases makes it a more precise tool than broader-spectrum inhibitors like wortmannin.[2] The ability of this compound to sensitize cancer cells to radiation underscores the therapeutic potential of targeting DNA-PK in oncology. This technical guide provides the foundational knowledge and experimental details necessary for researchers and drug development professionals to effectively utilize this compound in their studies. Further research may focus on optimizing the pharmacological properties of this compound or similar molecules for clinical translation.

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) SU11752 Inhibits the DNA-dependent Protein Kinase and [research.amanote.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

SU-11752: A Technical Whitepaper on a Novel Three-Substituted Indolin-2-one Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU-11752 is a potent and selective ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), an enzyme critical to the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. Originating from a library of three-substituted indolin-2-ones, this compound has demonstrated significant potential in sensitizing cancer cells to ionizing radiation. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its evaluation.

Introduction

The DNA damage response (DDR) is a complex network of signaling pathways that are essential for maintaining genomic integrity. A key player in the DDR is DNA-dependent protein kinase (DNA-PK), which is activated by DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation, DNA-PK initiates the non-homologous end joining (NHEJ) pathway to repair these breaks. In many cancer cells, the upregulation of DNA-PK contributes to resistance to radiotherapy and certain chemotherapies that induce DSBs. Therefore, the inhibition of DNA-PK is a promising strategy to enhance the efficacy of these cancer treatments.

This compound emerged from the screening of a three-substituted indolin-2-one library as a potent inhibitor of DNA-PK.[1] This whitepaper details the scientific data and methodologies associated with the characterization of this compound.

Chemical Properties and Structure

This compound is a synthetic, small-molecule inhibitor belonging to the three-substituted indolin-2-one class of compounds.

-

Chemical Name: 3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-N-phenyl-2-oxo-5-Indolinesulfonamide

-

Molecular Formula: C₂₆H₂₇N₃O₅S

-

Molecular Weight: 493.57 g/mol

-

CAS Number: 688036-19-3

-

Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs).[1] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of downstream targets, thereby blocking the NHEJ pathway of DNA repair. This inhibition of DSB repair leads to an accumulation of DNA damage in cancer cells, particularly in combination with ionizing radiation, ultimately resulting in enhanced cell death.[1]

While potent against DNA-PK, this compound also exhibits inhibitory activity against phosphatidylinositol 3-kinase (PI3K), albeit at a significantly higher concentration, indicating a degree of selectivity for DNA-PK.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified against its primary and secondary targets.

| Target | IC₅₀ (µM) | Reference |

| DNA-PK | 0.13 | [1] |

| PI3K (p110γ) | 1.1 | [1] |

Cellular assays have demonstrated the functional consequences of DNA-PK inhibition by this compound.

| Cellular Effect | Effective Concentration (µM) | Outcome | Reference |

| Inhibition of DSB Repair | 12-50 | Prevents the repair of DNA double-strand breaks | [1] |

| Radiosensitization | 50 | Results in a five-fold sensitization to ionizing radiation | [1] |

Signaling Pathways and Experimental Workflows

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway for repairing DNA double-strand breaks.

Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines the typical experimental workflow for characterizing a kinase inhibitor like this compound.

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and information from the primary literature.

Synthesis of Three-Substituted Indolin-2-ones (General Protocol)

The synthesis of this compound and other three-substituted indolin-2-ones typically involves a Knoevenagel condensation.

Materials:

-

Appropriately substituted indolin-2-one

-

Appropriately substituted pyrrole-2-carboxaldehyde

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve the substituted indolin-2-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted pyrrole-2-carboxaldehyde (1 equivalent) to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the purified three-substituted indolin-2-one.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

In Vitro DNA-PK Kinase Assay (ATP-Competition)

This assay measures the ability of this compound to inhibit the kinase activity of purified DNA-PK in an ATP-competitive manner.

Materials:

-

Purified human DNA-PK (catalytic subunit and Ku70/80)

-

Biotinylated peptide substrate for DNA-PK

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, 0.1 mg/ml BSA)

-

[γ-³²P]ATP

-

This compound (in DMSO)

-

Streptavidin-coated plates

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Scintillation cocktail and counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, purified DNA-PK, and the biotinylated peptide substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the respective tubes and pre-incubate for 15 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration that is approximately the Km of DNA-PK for ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding an excess of cold ATP or a solution containing EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Wash the plate three times with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

In Vitro PI3K Kinase Assay

This assay is performed to determine the selectivity of this compound for DNA-PK over PI3K.

Materials:

-

Purified PI3K (e.g., p110γ/p101)

-

Phosphatidylinositol (PI) as a substrate

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 3 mM MgCl₂)

-

[γ-³²P]ATP

-

This compound (in DMSO)

-

Lipid extraction reagents (e.g., chloroform/methanol/HCl)

-

TLC plates and developing solvent

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase assay buffer, PI substrate vesicles, and purified PI3K.

-

Add the diluted this compound or DMSO (vehicle control) and pre-incubate for 15 minutes at room temperature.

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate for 20 minutes at room temperature.

-

Stop the reaction by adding a strong acid (e.g., 1N HCl).

-

Extract the lipids using a chloroform/methanol mixture.

-

Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate PI from the phosphorylated product (PIP).

-

Expose the dried TLC plate to a phosphor screen and visualize the radioactive spots using a phosphorimager.

-

Quantify the intensity of the PIP spot and calculate the percentage of inhibition for each this compound concentration to determine the IC₅₀ value.

Cellular DNA Double-Strand Break (DSB) Repair Assay

This assay assesses the effect of this compound on the repair of DSBs in cells, often by monitoring the phosphorylation of histone H2AX (γ-H2AX), a marker for DSBs.

Materials:

-

Human cancer cell line (e.g., HeLa or A549)

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γ-H2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Expose the cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).

-

Allow the cells to repair the DNA damage for various time points (e.g., 0, 1, 4, 24 hours) in the continued presence of the inhibitor.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking buffer.

-

Incubate the cells with the primary anti-γ-H2AX antibody.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.

-

Quantify the number and intensity of foci per nucleus. A delay in the disappearance of foci in this compound-treated cells compared to the control indicates inhibition of DSB repair.

Radiosensitization Assay (Clonogenic Survival Assay)

This assay determines the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Human cancer cell line

-

Cell culture medium and supplements

-

This compound (in DMSO)

-

Ionizing radiation source

-

Crystal violet staining solution

Procedure:

-

Prepare a single-cell suspension of the cancer cell line.

-

Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into multi-well plates.

-

Allow the cells to attach for a few hours.

-

Treat the cells with a fixed, non-toxic concentration of this compound or DMSO.

-

After a pre-incubation period (e.g., 1-2 hours), irradiate the plates with a range of doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies (containing at least 50 cells).

-

Calculate the surviving fraction for each treatment group and plot the data as a cell survival curve.

-

A downward shift in the survival curve for the this compound-treated cells compared to the control indicates radiosensitization. The dose enhancement factor (DEF) can be calculated to quantify the extent of radiosensitization.

Conclusion

This compound is a valuable research tool for studying the role of DNA-PK in DNA repair and for exploring the therapeutic potential of DNA-PK inhibitors as radiosensitizing agents. Its selectivity for DNA-PK over PI3K makes it a more specific probe compared to broader-spectrum inhibitors like wortmannin. The data and protocols presented in this whitepaper provide a comprehensive guide for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other novel three-substituted indolin-2-one derivatives.

References

SU-11752: A Technical Guide to its Cellular Effects as a DNA-PK Inhibitor and Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-11752 is a potent and selective small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. By targeting DNA-PK, this compound disrupts a key cellular mechanism for repairing DNA damage, particularly that induced by ionizing radiation. This targeted inhibition leads to the sensitization of cancer cells to radiation therapy, presenting a promising avenue for enhancing the efficacy of cancer treatment. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, impact on signaling pathways, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DNA-PK.[1] This means that it binds to the ATP-binding pocket of the DNA-PK enzyme, preventing the binding of its natural substrate, ATP. The phosphorylation activity of DNA-PK is essential for the recruitment and activation of downstream proteins in the NHEJ pathway. By blocking this activity, this compound effectively halts the repair of DNA double-strand breaks.[1]

A key advantage of this compound is its selectivity for DNA-PK over other related kinases, such as those in the phosphatidylinositol 3-kinase (PI3K) family.[1] This selectivity minimizes off-target effects and potential toxicities that can be associated with less specific kinase inhibitors.

Cellular Effects

The primary cellular consequence of this compound treatment is the inhibition of DNA double-strand break repair. This leads to a significant increase in the sensitivity of cells to DNA damaging agents, most notably ionizing radiation. Studies have demonstrated that this compound can sensitize cancer cells to radiation by a factor of five.[1]

Importantly, at concentrations effective for inhibiting DNA repair, this compound does not induce cell cycle arrest or inhibit the activity of the Ataxia-Telangiectasia Mutated (ATM) kinase, another key player in the DNA damage response.[1] This specificity underscores its targeted mechanism of action.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Reference |

| DNA-PK IC50 | 0.13 µM | [1] |

| PI3K p110γ IC50 | 1.1 µM | [1] |

| Radiosensitization Factor | 5-fold | [1] |

Table 1: Inhibitory Concentration and Radiosensitization Data for this compound.

Signaling Pathway

This compound directly targets the DNA-PK-mediated signaling pathway, which is a cornerstone of the cellular response to DNA double-strand breaks.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound, based on the primary literature.

DNA-PK Kinase Assay

This assay is used to determine the in vitro inhibitory activity of this compound on the DNA-PK enzyme.

-

Principle: A radioactive kinase assay measures the incorporation of 32P from [γ-32P]ATP into a specific peptide substrate by the DNA-PK enzyme. The level of radioactivity incorporated is proportional to the enzyme's activity.

-

Materials:

-

Purified DNA-PK enzyme

-

Specific peptide substrate for DNA-PK

-

[γ-32P]ATP

-

This compound at various concentrations

-

Kinase reaction buffer

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, DNA-PK enzyme, and the peptide substrate.

-

Add this compound at a range of concentrations to different reaction tubes. A control with no inhibitor is also prepared.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the amount of 32P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

-

Cell Survival Assay (Clonogenic Assay)

This assay assesses the ability of this compound to sensitize cells to ionizing radiation by measuring long-term cell survival.

-

Principle: The clonogenic assay measures the ability of a single cell to proliferate and form a colony. The survival fraction is calculated as the ratio of colonies formed by treated cells to that of untreated cells.

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Source of ionizing radiation (e.g., X-ray irradiator)

-

Culture dishes

-

Crystal violet staining solution

-

-

Procedure:

-

Plate a known number of cells into culture dishes and allow them to attach overnight.

-

Treat the cells with a fixed concentration of this compound for a specified duration before irradiation. A control group without this compound is included.

-

Expose the cells to various doses of ionizing radiation.

-

Remove the drug-containing medium and replace it with fresh medium.

-

Incubate the cells for a period sufficient for colony formation (typically 10-14 days).

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as containing ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

Plot the surviving fraction as a function of the radiation dose to generate cell survival curves and determine the radiosensitization factor.

-

Conclusion

This compound is a highly specific and potent inhibitor of DNA-PK that demonstrates significant potential as a radiosensitizing agent. Its well-defined mechanism of action, centered on the competitive inhibition of ATP binding to DNA-PK, leads to a targeted disruption of the non-homologous end joining pathway for DNA double-strand break repair. The comprehensive experimental data underscores its ability to enhance the cytotoxic effects of ionizing radiation in cancer cells. This technical guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and similar targeted inhibitors in oncology.

References

An In-depth Technical Guide to the Early Research of SU-11752

This technical guide provides a comprehensive overview of the early research on SU-11752, a small molecule inhibitor of the DNA-dependent protein kinase (DNA-PK). The information is targeted towards researchers, scientists, and drug development professionals interested in the initial characterization and mechanism of action of this compound. All data and methodologies are based on the foundational research published on this compound.

Introduction

This compound was identified from a library of three-substituted indolin-2-ones as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2] Early research focused on its potential as a sensitizer for ionizing radiation in cancer therapy.[1][2] DNA-PK plays a crucial role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[1][3] Overexpression of DNA-PK in tumor cells is associated with resistance to radiotherapy.[1] Therefore, inhibitors of DNA-PK, such as this compound, were investigated for their ability to enhance the efficacy of radiation treatment by preventing DNA repair in cancer cells.[1][2]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of DNA-PK.[1][2] This was determined through inhibition kinetics and direct ATP binding assays, which demonstrated that this compound binds to the ATP-binding site of the DNA-PK enzyme, thereby preventing the phosphorylation of its downstream targets.[1][2] By inhibiting DNA-PK, this compound effectively blocks the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2]

Quantitative Data

The following table summarizes the key quantitative data from the early characterization of this compound.

| Parameter | Value | Target/System | Reference |

| IC50 for DNA-PK | 0.13 µM | Purified DNA-dependent protein kinase | [4][5] |

| IC50 for PI3K p110γ | 1.1 µM | Purified phoshatidylinositol-3-kinase p110γ | [4][5] |

| Concentration for DSB Repair Inhibition | 12–50 µM | In cellulo | [3] |

| Concentration for Radiosensitization | 50 µM | In cellulo | [3] |

| Radiosensitization Factor | 5-fold | In cellulo | [1][2] |

Selectivity Profile

Early studies highlighted the selectivity of this compound for DNA-PK over other related kinases. Notably, it was found to be significantly more selective for DNA-PK compared to the phoshatidylinositol-3-kinase (PI3K) p110γ, requiring a 500-fold higher concentration for inhibition of the latter.[1][2] This represented an improvement over broader-spectrum inhibitors like wortmannin, which inhibit PI3Ks at much lower concentrations than those required to inhibit DNA-PK.[1][2] Furthermore, at concentrations effective for inhibiting DNA repair, this compound did not inhibit the activity of the Ataxia-telangiectasia mutated (ATM) kinase, another key kinase in the DNA damage response.[1][2][6] This selectivity is crucial for minimizing off-target effects and cellular toxicity.

Cellular Effects

In cellular assays, this compound was shown to effectively inhibit the repair of DNA double-strand breaks induced by ionizing radiation.[1][2] This inhibition of DNA repair led to a significant sensitization of cells to radiation, resulting in a five-fold increase in cell killing.[1][2] An important finding from the early research was that at concentrations where this compound effectively inhibited DNA repair, it did not cause any significant alterations in cell cycle progression.[1][2] This suggested that the radiosensitizing effect was primarily due to the direct inhibition of DNA repair rather than a general cytotoxic effect or cell cycle arrest.

Experimental Protocols

The following are generalized protocols for the key experiments conducted in the early research of this compound. Specific details from the original publication by Ismail et al. (2004) in Oncogene were not fully available; therefore, these protocols are based on standard methodologies for such assays.

DNA-PK Inhibition Assay (Kinase Assay)

This assay is designed to measure the inhibitory activity of this compound on the kinase activity of purified DNA-PK.

-

Reaction Setup: A reaction mixture is prepared containing purified DNA-PK enzyme, a specific peptide substrate for DNA-PK, and a reaction buffer (typically containing HEPES, KCl, MgCl₂, and DTT).

-

Inhibitor Addition: Varying concentrations of this compound (or a vehicle control, such as DMSO) are added to the reaction mixture.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) and a DNA activator (e.g., calf thymus DNA).

-

Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

Termination: The reaction is stopped by the addition of a solution such as phosphoric acid or by spotting the mixture onto phosphocellulose paper.

-

Quantification: The amount of radiolabeled phosphate incorporated into the peptide substrate is quantified using a scintillation counter or by autoradiography.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

ATP Competition Assay

This assay determines whether this compound inhibits DNA-PK by competing with ATP.

-

Assay Setup: The DNA-PK inhibition assay is performed as described above, but with a key modification.

-

Varying ATP Concentrations: The assay is conducted at a fixed concentration of this compound and varying concentrations of ATP.

-

Data Analysis: The inhibitory effect of this compound is measured at each ATP concentration. If this compound is an ATP-competitive inhibitor, its inhibitory effect will be overcome at higher concentrations of ATP, resulting in a rightward shift of the dose-response curve. This relationship can be analyzed using a Lineweaver-Burk or Cheng-Prusoff plot to confirm the competitive mechanism.[7]

DNA Double-Strand Break (DSB) Repair Assay (In Cellulo)

This assay measures the ability of this compound to inhibit the repair of DNA DSBs in cultured cells. A common method for this is the γ-H2AX foci formation assay.

-

Cell Culture and Treatment: Human cancer cells (e.g., a glioblastoma cell line) are cultured and treated with a specific concentration of this compound or a vehicle control for a defined pre-incubation period.

-

Induction of DSBs: The cells are exposed to a source of ionizing radiation (e.g., X-rays or gamma rays) to induce DNA double-strand breaks.

-

Post-Irradiation Incubation: The cells are returned to the incubator for various time points to allow for DNA repair.

-

Immunofluorescence Staining: At each time point, the cells are fixed, permeabilized, and stained with a primary antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), which is a marker for DSBs. This is followed by staining with a fluorescently labeled secondary antibody.

-

Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope, and the number of γ-H2AX foci per cell nucleus is quantified using image analysis software.

-

Data Analysis: The rate of disappearance of γ-H2AX foci over time is a measure of DSB repair. A delay in the disappearance of foci in this compound-treated cells compared to control cells indicates inhibition of DSB repair.

Cell Cycle Analysis

This assay is used to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the assessment of any cell cycle arrest or changes in cell cycle distribution induced by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DNA-PK signaling pathway and a typical experimental workflow for evaluating this compound.

References

- 1. SU11752 inhibits the DNA-dependent protein kinase and DNA double-strand break repair resulting in ionizing radiation sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. DNA-PK Kinase Enzyme System [promega.com]

- 4. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Enhancing anti-tumour innate immunity by targeting the DNA damage response and pattern recognition receptors in combination with radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SU-11752 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-11752 is a potent and selective inhibitor of the catalytic subunit of the DNA-dependent protein kinase (DNA-PKcs). DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound blocks this repair pathway, leading to the accumulation of DNA damage and subsequently, cell death. This makes this compound a valuable tool for cancer research, particularly in sensitizing cancer cells to ionizing radiation and other DNA-damaging agents.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on DNA repair and to evaluate its potential as a radiosensitizer.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of DNA-PKcs.[1][2] It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets that are essential for the NHEJ-mediated repair of DNA double-strand breaks. This inhibition is highly selective for DNA-PK over other kinases such as phosphatidylinositol 3-kinase (PI3K).[1][2]

Quantitative Data

The following table summarizes the inhibitory activity of this compound against its primary target and a related kinase.

| Target | IC50 Value (µM) | Reference |

| DNA-PK | 0.13 | [3] |

| PI3K p110γ | 1.1 | [3] |

Signaling Pathway

The diagram below illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the point of inhibition by this compound.

Experimental Protocols

Note on Concentration and Treatment Time: The optimal working concentration and treatment duration for this compound should be empirically determined for each cell line and experimental setup. A good starting point for dose-response experiments is to test a range of concentrations from 0.1 µM to 10 µM. The following protocols provide a general framework.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. It is recommended to keep the final DMSO concentration below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Ionizing radiation source (e.g., X-ray irradiator)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

-

Culture cells to ~80% confluency.

-

Pre-treat the cells with a non-toxic concentration of this compound (determined from the cell viability assay) or vehicle control for 2-4 hours.

-

Trypsinize and count the cells.

-

Seed a known number of cells (e.g., 200-1000 cells/well, depending on the radiation dose) into 6-well plates containing fresh medium with this compound or vehicle.

-

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

-

Incubate the plates for 10-14 days at 37°C to allow for colony formation.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

Count the colonies (containing ≥50 cells).

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Protocol 3: Immunofluorescence Staining for γH2AX Foci

This protocol is used to visualize and quantify DNA double-strand breaks. An increase in γH2AX foci after treatment with this compound and radiation indicates inhibition of DNA repair.

Materials:

-

Cancer cell line of interest grown on coverslips

-

This compound (dissolved in DMSO)

-

Ionizing radiation source

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or vehicle control for 2-4 hours.

-

Irradiate the cells with a specific dose of radiation (e.g., 2 Gy).

-

Incubate for a desired time post-irradiation to allow for DNA repair (e.g., 1, 4, and 24 hours).

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Troubleshooting

-

Low solubility of this compound: Ensure that the compound is fully dissolved in DMSO before preparing working dilutions in culture medium. Sonication may aid in dissolution.

-

High background in immunofluorescence: Optimize antibody concentrations and include appropriate washing steps. A blocking step is crucial to prevent non-specific antibody binding.

-

Variability in clonogenic assays: Ensure a single-cell suspension is achieved after trypsinization. Inconsistent seeding density can lead to variable results.

Conclusion

This compound is a valuable research tool for investigating the DNA damage response and for developing novel cancer therapies. The protocols outlined above provide a foundation for utilizing this compound in cell culture to assess its cytotoxic and radiosensitizing effects. Researchers should optimize the experimental conditions for their specific cell lines and research questions to obtain robust and reproducible data.

References

Application Notes and Protocols for SU-11752 in Radiosensitization Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU-11752 is a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the non-homologous end joining (NHEJ) pathway for the repair of DNA double-strand breaks (DSBs).[1][2] Ionizing radiation, a cornerstone of cancer therapy, induces DSBs, and the efficacy of this treatment is often limited by the cell's ability to repair this damage. By inhibiting DNA-PK, this compound compromises the primary DSB repair mechanism, leading to increased accumulation of DNA damage and subsequently sensitizing cancer cells to radiation.[1][3] Preclinical studies have demonstrated that this compound can achieve a five-fold sensitization to ionizing radiation, highlighting its potential as a valuable agent in combination with radiotherapy.[1][4]

These application notes provide a comprehensive overview of the protocols for utilizing this compound in radiosensitization studies, including in vitro and in vivo methodologies, data analysis, and visualization of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Selectivity vs. PI3Kγ | Reference |

| DNA-PK | 130 nM (0.13 µM) | >8-fold | [5][6] |

| PI3Kγ | 1.1 µM | - | [5] |

Table 2: Cellular Radiosensitization with this compound

| Parameter | Value | Concentration of this compound | Cell Type | Reference |

| Sensitization Enhancement Ratio (SER) | ~5 | 50 µM | Not specified | [1][4] |

| Concentration for DSB Repair Inhibition | 12-50 µM | Not specified | Not specified | [6] |

Signaling Pathway

The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway and the mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.

In Vitro Studies

1. Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

-

Cell Lines: Human cancer cell lines with known p53 status are recommended, as DNA-PK inhibitors have shown greater efficacy in p53-mutant cells.[7] Examples include FaDu (head and neck) and HCT-116 (colon).

-

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

6-well plates

-

Irradiator (e.g., X-ray or gamma-ray source)

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

-

Protocol:

-

Seed cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the untreated control (this needs to be optimized for each cell line).

-

Allow cells to attach overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 1-2 hours prior to irradiation. A vehicle control (DMSO) should be included.

-

Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).

-

After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, until visible colonies are formed.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for each treatment group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

-

Calculate the Surviving Fraction (SF) for each dose: SF = PE of treated cells / PE of control cells.

-

Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale).

-

Calculate the Dose Enhancement Ratio (DER) or Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10% or 50%). DER = Dose (Gy) for radiation alone / Dose (Gy) for radiation + this compound.[8][9]

-

2. γ-H2AX Foci Formation Assay

This assay measures the formation of phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.

-

Materials:

-

Chamber slides or 96-well imaging plates

-

This compound

-

Irradiator

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Seed cells onto chamber slides or imaging plates and allow them to attach.

-

Treat with this compound (e.g., 50 µM) for 1-2 hours.

-

Irradiate with a clinically relevant dose (e.g., 2 Gy).

-

Fix the cells at various time points post-irradiation (e.g., 30 minutes, 2, 6, 24 hours).

-

Permeabilize the cells and block non-specific antibody binding.

-

Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.[3][10]

-

-

Data Analysis: Compare the number and persistence of γ-H2AX foci in cells treated with radiation alone versus the combination of this compound and radiation. A higher number of persistent foci in the combination group indicates inhibition of DNA repair.

In Vivo Studies

1. Tumor Growth Delay Assay

This assay evaluates the effect of this compound and radiation on the growth of tumors in animal models.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) bearing human tumor xenografts (e.g., FaDu or HCT-116).

-

Materials:

-

This compound formulated for in vivo administration (e.g., in a suitable vehicle like PEG400/water).

-

Irradiator with a collimator to localize the radiation to the tumor.

-

Calipers for tumor measurement.

-

-

Protocol:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Radiation alone

-

This compound + Radiation

-

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Based on studies with similar DNA-PK inhibitors, a starting dose range could be 10-100 mg/kg.[2][6]

-

Administer radiation to the tumor-bearing leg, typically as a single high dose (e.g., 10 Gy) or a fractionated regimen (e.g., 2 Gy/day for 5 days). This compound is often administered 1-2 hours before each radiation fraction.[5][7]

-

Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

-

Euthanize mice when tumors reach a predetermined endpoint size or if signs of toxicity are observed.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the time for tumors in each group to reach a specific size (e.g., double or quadruple the initial volume).

-

The tumor growth delay is the difference in the time to reach the endpoint size between the treated and control groups.

-

Monitor for any treatment-related toxicity by observing changes in body weight and overall animal health.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for in vitro and in vivo radiosensitization studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]

- 4. par.nsf.gov [par.nsf.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Radiation and Chemo-Sensitizing Effects of DNA-PK Inhibitors Are Proportional in Tumors and Normal Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Standards and Methodologies for Characterizing Radiobiological Impact of High-Z Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Combining SU-11752 with Ionizing Radiation In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for investigating the synergistic effects of SU-11752, a selective DNA-dependent protein kinase (DNA-PK) inhibitor, and ionizing radiation (IR) in vitro. This compound has been identified as a potent radiosensitizer, enhancing the cytotoxic effects of IR by inhibiting the repair of DNA double-strand breaks (DSBs).[1] This document outlines detailed protocols for key experiments to evaluate this combination therapy, presents quantitative data in a structured format, and provides visual representations of the underlying biological pathways and experimental workflows.

This compound competitively binds to the ATP-binding site of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA DSB repair.[1] By inhibiting DNA-PK, this compound prevents the repair of IR-induced DNA damage, leading to increased cell death and a significant sensitization of cancer cells to radiation.[1] Studies have shown that this compound can induce a five-fold sensitization to ionizing radiation.[1]

Data Presentation

The following tables summarize the quantitative data on the effects of combining this compound with ionizing radiation on cell survival and DNA repair.

Table 1: In Vitro Potency of this compound

| Kinase Target | IC₅₀ (µM) |

| DNA-PK | 0.13 |

| PI3K p110γ | 1.1 |

This table illustrates the selectivity of this compound for DNA-PK over PI3K.

Table 2: Clonogenic Survival of Cells Treated with this compound and Ionizing Radiation

| Treatment Group | Radiation Dose (Gy) | Surviving Fraction |

| Control (DMSO) | 0 | 1.00 |

| Control (DMSO) | 2 | Data not available in search results |

| Control (DMSO) | 4 | Data not available in search results |

| Control (DMSO) | 6 | Data not available in search results |

| This compound (10 µM) | 0 | Data not available in search results |

| This compound (10 µM) | 2 | Data not available in search results |

| This compound (10 µM) | 4 | Data not available in search results |

| This compound (10 µM) | 6 | Data not available in search results |

Note: Specific survival fraction data from a dose-response curve was not available in the provided search results. Researchers should generate this data using the protocol below.

Table 3: Radiation Enhancement Ratio

| Cell Line | This compound Concentration (µM) | Dose Enhancement Factor (DEF) / Sensitizer Enhancement Ratio (SER) |

| M059K (DNA-PK proficient) | 10 | ~5 |

| M059J (DNA-PK deficient) | 10 | No significant enhancement |

The enhancement ratio indicates the factor by which this compound increases the cell-killing effect of ionizing radiation.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture

-

Cell Lines: A panel of human cancer cell lines with varying DNA-PK proficiency (e.g., M059K - proficient, M059J - deficient) should be used.

-

Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.

-

Materials:

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound (stock solution in DMSO)

-

6-well or 100 mm culture dishes

-

Irradiator (e.g., X-ray or gamma-ray source)

-

Crystal Violet staining solution (0.5% crystal violet in methanol)

-

-

Protocol:

-

Seed cells into 6-well plates at a density determined by the expected survival rate for each treatment condition to yield 50-150 colonies per well.

-

Allow cells to attach overnight.

-

Pre-treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours prior to irradiation.

-

Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).

-

After irradiation, wash the cells with PBS and replace the medium with fresh complete medium (without this compound).

-

Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies containing ≥50 cells.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = Number of colonies formed after treatment / (Number of cells seeded x PE)

-

-

Western Blot Analysis for DNA-PK Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation of DNA-PK and its downstream targets.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-DNA-PK (Ser2056), anti-DNA-PKcs, anti-phospho-H2AX (γH2AX), anti-H2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 100 mm dishes and grow to 70-80% confluency.

-

Treat cells with this compound or vehicle for 1-2 hours, followed by irradiation.

-

At various time points post-irradiation (e.g., 0, 1, 4, 24 hours), wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Immunofluorescence for γH2AX Foci Formation

This assay quantifies DNA double-strand breaks.

-

Materials:

-

Cells cultured on coverslips in 24-well plates

-

4% Paraformaldehyde (PFA) for fixation

-

0.25% Triton X-100 for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody (anti-phospho-H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

-

Protocol:

-

Seed cells on coverslips and treat with this compound and/or IR as described above.

-

At desired time points, wash cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking buffer for 1 hour.

-

Incubate with anti-phospho-H2AX antibody overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount coverslips onto slides using antifade mounting medium.

-

Visualize and quantify γH2AX foci using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound and/or IR.

-

At various time points, harvest both adherent and floating cells.

-

Wash cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Store fixed cells at -20°C for at least 2 hours.

-

Wash cells with PBS to remove ethanol.

-

Resuspend cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

Caption: DNA-PK signaling pathway in response to ionizing radiation and its inhibition by this compound.

Caption: Experimental workflow for in vitro evaluation of this compound and ionizing radiation.

References

In Vivo Models for Testing SU-11752 Efficacy: Application Notes and Protocols

A Note on the Compound "SU-11752": Initial research indicates that "this compound" may be a typographical error, as the closely related and well-documented compounds are SU11652 , a Fms-like tyrosine kinase 3 (FLT3) inhibitor, and SU11274 , a c-Met inhibitor. This document provides detailed application notes and protocols for in vivo efficacy testing of both compounds, addressing the likely targets and therapeutic areas for a compound with such a designation.

Section 1: Efficacy Testing of SU11652 in Acute Myeloid Leukemia (AML) In Vivo Models

Application Note: SU11652 for FLT3-Mutated AML

SU11652 is a potent inhibitor of the FLT3 receptor tyrosine kinase.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[3] SU11652 selectively targets cells with these mutations, blocking downstream signaling pathways such as Ras/MAPK, PI3K/Akt, and JAK/STAT, which leads to the induction of apoptosis and cell cycle arrest in malignant cells.[1][2][4] In vivo evaluation of SU11652 is critical for determining its therapeutic potential, and xenograft models using human AML cell lines with FLT3-ITD mutations are the standard preclinical approach. The MV-4-11 cell line is a widely used and appropriate model for these studies.[4][5]

Signaling Pathway of FLT3 and Inhibition by SU11652

References

- 1. Synergistic antitumor effects of cMet inhibitor in combination with anti-VEGF in colorectal cancer patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-MET inhibition enhances the response of the colorectal cancer cells to irradiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Inhibitor of FLT3 and Its Drug-Resistant Mutants with Superior Activity to Gilteritinib in Molm-13 Preclinical Acute Myeloid Leukemia Xenograft Model | Blood | American Society of Hematology [ashpublications.org]

- 4. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for the c-Met Inhibitor SU112752 (Data based on the close analog SU11274)

A comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of the c-Met inhibitor SU11752 in mice. Data presented is based on studies of the structurally similar and well-characterized compound SU11274, due to the limited availability of public data on SU11752.

Introduction

SU11752 is a putative small molecule inhibitor targeting the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols and dosage information for in vivo studies in mice, based on the available data for the closely related c-Met inhibitor, SU11274.

Data Presentation

The following table summarizes the quantitative data on the dosage and administration of SU11274 in murine models from various studies. This information can serve as a starting point for designing in vivo experiments with SU11752.

| Parameter | Study 1 | Study 2 |

| Compound | SU11274 | SU11274 |

| Mouse Strain | SCID mice | Nude mice |

| Tumor Model | Human melanoma xenograft (HT168-M1 cells) | Lung cancer xenograft (H1975-luc cells) |

| Dosage | 0.5 mg/kg | 100 µg per xenograft[1] |

| Administration Route | Intraperitoneal (i.p.) injection | Direct intratumor injection[2] |

| Dosing Schedule | Daily for three weeks[3][4] | Daily[1] |

| Vehicle | Not specified | DMSO (diluent control)[1] |

| Observed Effect | Significant decrease in primary tumor growth and liver colony formation[3][4] | Significant inhibition of in vivo tumorigenesis[1] |

Experimental Protocols

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for establishing a subcutaneous xenograft model in mice to evaluate the efficacy of c-Met inhibitors.

Materials:

-

Cancer cell line with c-Met expression (e.g., H1975, HT168-M1)

-

Immunocompromised mice (e.g., Nude, SCID), 6-8 weeks old

-

Matrigel® Matrix

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

SU11274 (or SU11752)

-

Vehicle solution (e.g., DMSO, or a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O)

-

Syringes and needles (27-30 gauge for injection, appropriate size for dosing)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile DPBS and Matrigel® Matrix at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

-

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).

-

Drug Preparation: Prepare the dosing solution of SU11274 (or SU11752) in the chosen vehicle. A stock solution in DMSO can be prepared and then diluted to the final concentration. For example, a 5 mg/mL stock in DMSO can be diluted in a vehicle containing PEG300, Tween 80, and water for intraperitoneal injection.

-

Drug Administration: Once tumors have reached the desired size, randomize the mice into treatment and control groups. Administer the compound or vehicle according to the planned dosage and schedule (e.g., daily intraperitoneal injection).

-

Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Intraperitoneal (i.p.) Injection Protocol

Procedure:

-

Properly restrain the mouse.

-

Locate the injection site in the lower abdominal quadrant.

-

Insert a 25-27 gauge needle at a 10-20 degree angle.

-

Aspirate to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.

-

Inject the solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions.

Mandatory Visualization

c-Met Signaling Pathway

The following diagram illustrates the c-Met signaling pathway, which is the target of SU11752. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell growth, survival, and proliferation.[5][6][7]

Caption: c-Met signaling pathway and the inhibitory action of SU11752.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the key steps in conducting an in vivo efficacy study of SU11752 in a mouse xenograft model.

Caption: Workflow for a murine xenograft efficacy study of SU11752.

References

- 1. researchgate.net [researchgate.net]

- 2. Tyrosine kinase inhibitor SU11274 increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring DNA-PK Inhibition by SU-11752

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Due to its central role in DNA repair, DNA-PK is a key target in oncology, as its inhibition can sensitize cancer cells to radiation and certain chemotherapies.[1][2] SU-11752 is a potent and selective inhibitor of DNA-PK that acts by competing with ATP for the kinase's binding site.[1][3] This document provides detailed protocols for biochemical and cell-based assays to measure the inhibitory activity of this compound on DNA-PK.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the DNA-PK catalytic subunit (DNA-PKcs). By competitively binding to this site, this compound prevents the phosphorylation of downstream targets, thereby disrupting the NHEJ DNA repair pathway.[1] This inhibition of DNA repair leads to an accumulation of DNA damage, particularly in response to ionizing radiation, ultimately resulting in enhanced cell killing.[1] Studies have shown that this compound is significantly more selective for DNA-PK over other kinases such as PI3K, making it a valuable tool for studying DNA-PK function and for potential therapeutic development.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's inhibitory activity from various assays.

Table 1: In Vitro Inhibition of Kinase Activity

| Kinase | IC50 (µM) | Assay Conditions | Reference |

| DNA-PK | 0.13 | Biochemical Kinase Assay | [3] |

| PI3K p110γ | 1.1 | Biochemical Kinase Assay | [3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | This compound Concentration | Result | Reference |

| Human Glioblastoma | DNA Double-Strand Break Repair | Inhibition of Repair | Not Specified | This compound impeded DNA double-strand break repair. | [2] |

| Human Glioblastoma | Radiosensitization | Increased Cell Killing | Not Specified | Five-fold sensitization to ionizing radiation. | [1] |

Signaling Pathway

The following diagram illustrates the role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and the point of inhibition by this compound.

Caption: DNA-PK's role in NHEJ and inhibition by this compound.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the efficacy of a DNA-PK inhibitor like this compound.

Caption: Workflow for evaluating this compound's inhibitory effects.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for DNA-PK

This assay quantifies DNA-PK activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

DNA-PK Kinase Enzyme System (Promega, Cat. No. V5811 or similar)[4]

-

ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[5]

-

This compound (dissolved in DMSO)

-

384-well white assay plates (low volume)

-

Multichannel pipettes

-

Plate-reading luminometer

Protocol:

-

Reagent Preparation: Prepare DNA-PK kinase buffer, substrate/ATP mix, and a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).

-

Kinase Reaction:

-

ADP Detection:

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity).

-